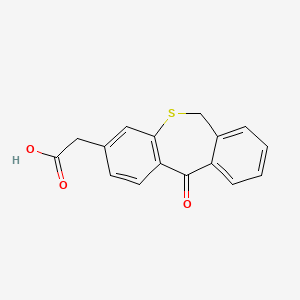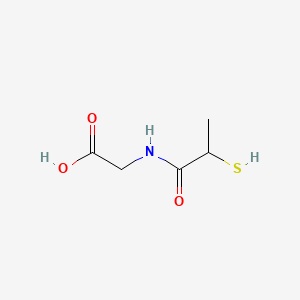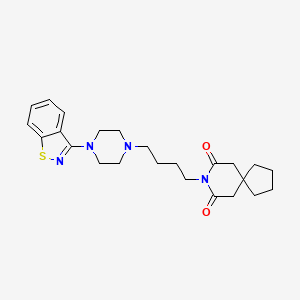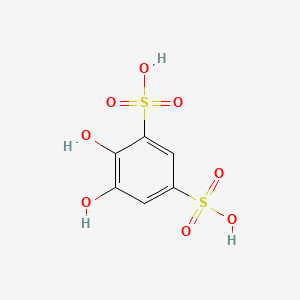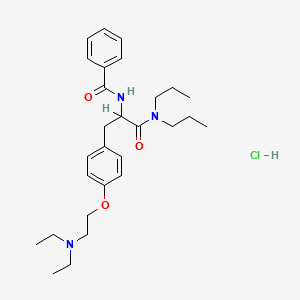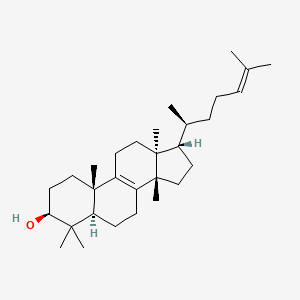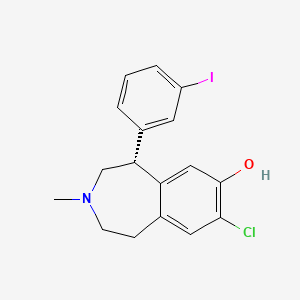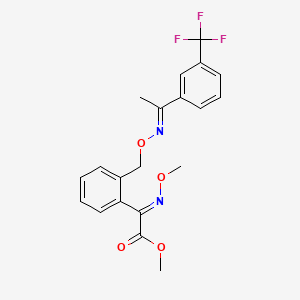
Trifloxystrobin
Übersicht
Beschreibung
Trifloxystrobin is a synthetic fungicide belonging to the strobilurin class. It is widely used in agriculture to control a broad spectrum of fungal diseases in crops such as cereals, fruits, and vegetables. This compound is known for its low aqueous solubility and low volatility, making it less likely to leach into groundwater . It is highly effective against various pathogens, including those causing powdery mildew, rust, and leaf spot .
Wirkmechanismus
Target of Action
Trifloxystrobin primarily targets the respiration process in plant pathogenic fungi . The site of action of strobilurin compounds, including this compound, is located in the mitochondrial respiration pathway .
Mode of Action
This compound interferes with the respiration process in fungi by binding to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration , making this compound a potent inhibitor of fungal spore germination and mycelial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiration pathway . By inhibiting this pathway, this compound prevents the fungi from generating energy, which is crucial for their growth and reproduction . This leads to the inhibition of fungal spore germination and mycelial growth .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and a low volatility .
Result of Action
The result of this compound’s action is the inhibition of fungal spore germination and mycelial growth . This makes it highly effective against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes . Pests controlled by this compound include grape and cucurbit powdery mildew, apple scab and powdery mildew, peanut leafspot, and brown patch of turfgrasses .
Action Environment
It has been classified as being highly toxic to fish and aquatic invertebrates; however, because of relatively low exposure concentrations in water, the risk to fish and invertebrates is low . There is a possibility of some effects to estuarine invertebrates, but the exposure is uncertain and this risk is lower than the risk from registered alternatives .
Wissenschaftliche Forschungsanwendungen
Trifloxystrobin has numerous applications in scientific research, particularly in agriculture and environmental studies. It is extensively used to study the control of fungal diseases in crops such as apples, cucumbers, potatoes, and tomatoes . Research also focuses on its residue distribution and dissipation in paddy fields, assessing its safety and efficacy .
In addition to agricultural applications, this compound is used in environmental studies to understand its impact on non-target organisms and ecosystems. Its low toxicity to honeybees and earthworms makes it a subject of interest in studies on sustainable agriculture .
Biochemische Analyse
Biochemical Properties
Trifloxystrobin interacts with various enzymes and proteins in biochemical reactions. It enhances virus susceptibility in zebrafish through the initiation of autophagy
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by initiating autophagy, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it enhances virus susceptibility in zebrafish
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Vorbereitungsmethoden
The synthesis of trifloxystrobin involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of m-trifluoromethyl acetophenone oxime with (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime in the presence of an inorganic alkaline solution and an organic solvent . The reaction is catalyzed by an etherification catalyst, followed by liquid separation, recrystallization, and drying to obtain this compound .
Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. An improved process involves using less expensive raw materials and reagents, such as N-bromo succinamide for bromination, and maintaining rigorous dry conditions for Grignard reactions .
Analyse Chemischer Reaktionen
Trifloxystrobin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form its metabolites, such as CGA 321113.
Photoisomerization: Under artificial sunlight, this compound can isomerize into an equilibrium mixture of four isomers.
Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of different degradation products.
Common reagents used in these reactions include oxidizing agents, light sources for photoisomerization, and water for hydrolysis. The major products formed from these reactions are various metabolites and isomers of this compound .
Vergleich Mit ähnlichen Verbindungen
Trifloxystrobin is part of the strobilurin class of fungicides, which includes compounds such as azoxystrobin, pyraclostrobin, and kresoxim-methyl . These compounds share a similar mode of action, targeting mitochondrial respiration in fungi. this compound is unique in its specific chemical structure, which contributes to its distinct spectrum of activity and environmental behavior .
Azoxystrobin: Known for its broad-spectrum activity and systemic properties.
Pyraclostrobin: Often used in combination with other fungicides for enhanced efficacy.
Kresoxim-methyl: Effective against a wide range of fungal pathogens but with different environmental persistence.
This compound’s low volatility and low aqueous solubility make it less likely to leach into groundwater, distinguishing it from some of its counterparts .
Eigenschaften
CAS-Nummer |
141517-21-7 |
|---|---|
Molekularformel |
C20H19F3N2O4 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
methyl (2E)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13-,25-18+ |
InChI-Schlüssel |
ONCZDRURRATYFI-KEEMFBDKSA-N |
SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Isomerische SMILES |
C/C(=N/OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |
Kanonische SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Aussehen |
Solid powder |
Siedepunkt |
approximately 312 °C |
Color/Form |
White powder |
Dichte |
1.36 g/mL at 21 °C |
Flammpunkt |
>70.00 °C (>158.00 °F) |
melting_point |
72.9 °C |
Key on ui other cas no. |
141517-21-7 |
Physikalische Beschreibung |
White odorless solid; [Merck Index] |
Piktogramme |
Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
Stable under recommended storage conditions. No thermal effect observed between room temperature and the melting point. The product is compatible with stainless steel, galvanized sheet metal, tin plate and polyethylene. Iron steel shows a slight corrosion but no weight loss. /from table/ No change after 2 years storage at 20 °C in commercial packing. /Stratego 250 EC/ /from table/ No change after 2 years storage at 20 °C. /Flint 50 WG and Compass 50 WG/ /from table/ |
Löslichkeit |
In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid methyl ester benzeneacetic acid, alpha-(methoxyimino)-2-((((1-(3- (trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl)-, methyl ester, (E,E)- CGA-279202 trifloxy-strobin trifloxystrobin |
Dampfdruck |
0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of trifloxystrobin?
A1: this compound is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in target fungi. It does this by blocking electron transfer at the Qo site of cytochrome b in the electron transport chain. [, , , , , ] This effectively halts energy production within the fungal cells, ultimately leading to their demise.
Q2: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H19F3N2O5, and its molecular weight is 424.38 g/mol. []
Q3: How does this compound behave under different environmental conditions?
A4: Research shows that this compound undergoes hydrolysis in aqueous solutions, with the rate increasing at higher pH and temperature. [] It is also susceptible to photodegradation, meaning it breaks down upon exposure to sunlight. The presence of humic acid, a component of soil organic matter, can influence its photodegradation rate. []
Q4: What is being done to improve the formulation of this compound?
A5: Scientists are exploring methods to improve this compound formulation to enhance its efficacy and stability. One approach involves developing a this compound suspending agent using dispersing agents, thickening agents, and antifreezing agents to enhance its stability and usability. [] Another method explores the formation of inclusion compounds with β-cyclodextrin to improve its solubility. []
Q5: What types of fungal diseases can this compound effectively control?
A6: this compound demonstrates broad-spectrum antifungal activity against a wide range of plant pathogens. Studies have proven its effectiveness in controlling diseases like powdery mildew and downy mildew in grapes, [] leaf blast and brown leaf spot in rice, [] Cercospora leaf spot in sugar beet, [] and sheath blight in rice. []
Q6: How does the timing of this compound application affect its efficacy?
A8: Research on Cercospora leaf spot in sugar beets indicates that applying this compound earlier in the disease cycle, as part of a multi-fungicide program, results in more effective disease control compared to later applications. []
Q7: Is there a risk of resistance development to this compound in plant pathogens?
A9: Yes, like many other fungicides, prolonged and repeated use of this compound can lead to the development of resistance in target fungal populations. Studies have already identified this compound-resistant strains of Magnaporthe grisea, the causal agent of rice blast. [] Resistance has been linked to specific point mutations in the cytochrome b gene, which alters the target site of this compound. [, ]
Q8: What analytical methods are used to detect and quantify this compound residues?
A12: Several analytical methods have been developed and validated for the detection and quantification of this compound and its metabolites in various matrices. These methods typically involve extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using sophisticated instruments such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [, , , , , , ]
Q9: What is the environmental fate of this compound?
A13: this compound can persist in the environment, particularly in soil, for varying periods depending on factors like temperature, pH, and microbial activity. [, ] Its breakdown products, including this compound acid, have also been detected in environmental samples. [] Research is ongoing to understand the long-term impact of this compound and its metabolites on ecosystems and non-target organisms.
Q10: What is the toxicity of this compound to aquatic organisms?
A14: Studies have shown that this compound can be toxic to aquatic organisms like Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] Exposure to this compound can negatively impact their survival, reproduction, development, and growth. This highlights the importance of carefully managing this compound usage to minimize its potential impact on aquatic environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


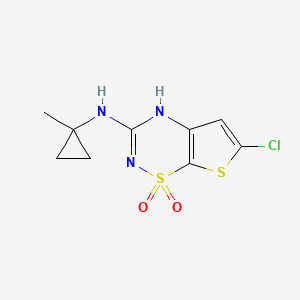
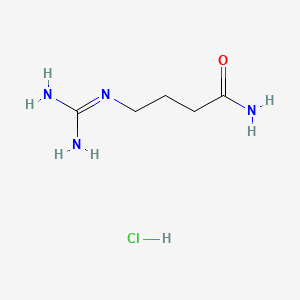
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)

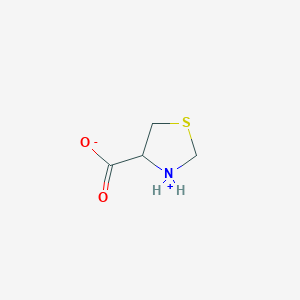
![(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxyphenyl)acetate](/img/structure/B1683170.png)

